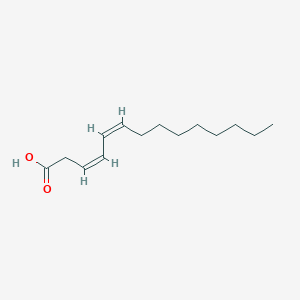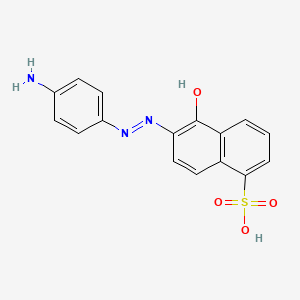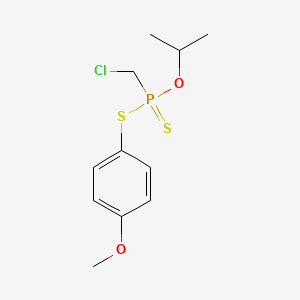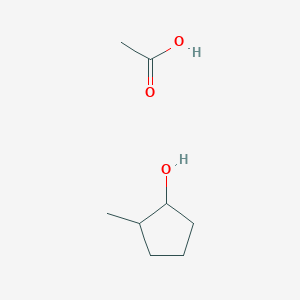![molecular formula C14H14ClN5O4 B14706278 Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate CAS No. 21271-60-3](/img/structure/B14706278.png)
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a nitro group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The p-chloroanilino group is then added via a substitution reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Nitration: Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: Reacting the intermediate with p-chloroaniline under controlled conditions.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
化学反应分析
Types of Reactions
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Ethyl 4-aminobenzoate: Another ethyl ester with an amino group, used as a local anesthetic.
4-Chloroaniline: A simpler compound with a chloro and amino group, used in the synthesis of dyes and pigments.
2-Amino-4-chlorophenol: Contains both amino and chloro groups, used in the synthesis of pharmaceuticals.
Uniqueness
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the nitro group and the pyridine ring distinguishes it from simpler compounds and contributes to its unique chemical and biological properties.
属性
CAS 编号 |
21271-60-3 |
|---|---|
分子式 |
C14H14ClN5O4 |
分子量 |
351.74 g/mol |
IUPAC 名称 |
ethyl N-[6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21) |
InChI 键 |
AQJCXYDHXZXWPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


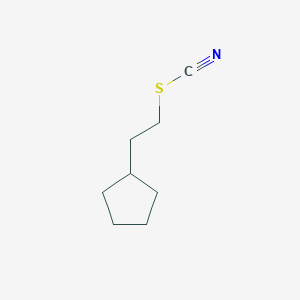
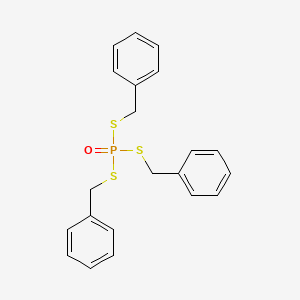

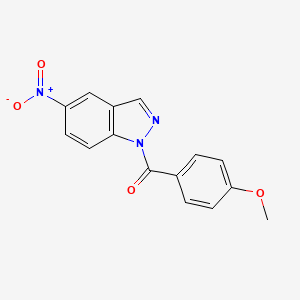

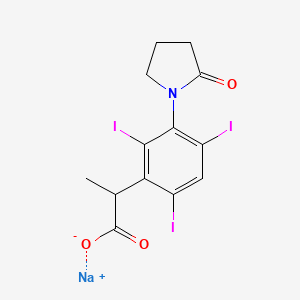
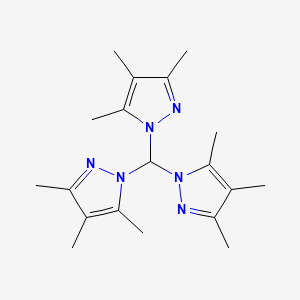
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
